molecular formula C10H11N3 B575847 2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazol-5-amine CAS No. 191794-35-1

2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazol-5-amine

Cat. No.: B575847
CAS No.: 191794-35-1
M. Wt: 173.219
InChI Key: WOHUMMIATDVCAM-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazol-5-amine is a compound that falls under the category of heterocyclic compounds . It is related to imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties, and it has become an important synthon in the development of new drugs .


Synthesis Analysis

The synthesis of this compound and its derivatives is a topic of ongoing research . The synthesis process often involves complex reaction sequences and the engagement of multiple reactive centers .


Molecular Structure Analysis

The molecular structure of this compound is related to that of imidazole, which is a five-membered heterocyclic moiety . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple reactive centers . The compound is related to imidazole, which is known for its broad range of chemical and biological properties .

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-7-3-1-4-8-10(7)12-9-5-2-6-13(8)9/h1,3-4H,2,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHUMMIATDVCAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=C(C=CC=C3N2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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